molecular formula C8H5Cl2FO2 B1356580 (3-Chloro-4-fluorophenoxy)acetyl chloride CAS No. 826990-47-0

(3-Chloro-4-fluorophenoxy)acetyl chloride

Cat. No. B1356580
M. Wt: 223.02 g/mol
InChI Key: KVZHBLKETNAFKU-UHFFFAOYSA-N
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Description

“(3-Chloro-4-fluorophenoxy)acetyl chloride” is a chemical compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “(3-Chloro-4-fluorophenoxy)acetyl chloride” is 1S/C8H5Cl2FO2/c9-6-3-5 (1-2-7 (6)11)13-4-8 (10)12/h1-3H,4H2 . This code provides a specific textual identifier for the molecular structure.

Scientific Research Applications

  • Chemical Reactions and Intermediates : Eiserich et al. (1996) explored the reactions involving nitrite and hypochlorous acid, leading to the formation of reactive intermediates capable of modifying phenolic substrates. This study highlights the potential role of such intermediates in protein modification and tissue injury, relevant to understanding chemical interactions in biological systems (Eiserich et al., 1996).

  • Crystal Structure Analysis : Prabhuswamy et al. (2021) focused on the synthesis and crystal structure elucidation of 2-(4-fluorophenoxy) acetic acid. The study provides insights into the molecular structure and interactions, which are crucial for understanding the properties and applications of related chemical compounds (Prabhuswamy et al., 2021).

  • Photodissociation Studies : The photodissociation of acetyl chloride has been studied by Deshmukh and Hess (1994), providing valuable information on the energy distributions and quantum yields of fragments such as Cl and CH3, which is significant for understanding the dissociation dynamics of similar compounds (Deshmukh & Hess, 1994).

  • Polymer Synthesis and Characterization : Nanjundan et al. (2004) synthesized and characterized poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, demonstrating the potential of these compounds in polymer science, particularly in creating materials with specific properties (Nanjundan et al., 2004).

  • Electrochemical Oxidation : Song et al. (2010) examined the electrochemical oxidation of 4-chloro-3-methyl phenol, providing insights into the degradation pathways and the role of hydroxyl radicals and active chlorine. This research is relevant to environmental applications, such as wastewater treatment and pollutant degradation (Song et al., 2010).

  • NMR Studies for Contaminant Identification : Tront and Saunders (2007) used nuclear magnetic resonance (NMR) to investigate the fate of halogenated phenols in plants, highlighting the utility of NMR in environmental studies and contaminant analysis (Tront & Saunders, 2007).

  • Monomer Synthesis for Polymerization : Baek and Harris (2005) focused on developing an efficient synthetic route for self-polymerizable PPQ monomers, demonstrating the significance of monomer synthesis in advanced polymer chemistry (Baek & Harris, 2005).

Safety And Hazards

“(3-Chloro-4-fluorophenoxy)acetyl chloride” is labeled as an irritant . It’s important to handle this compound with appropriate safety measures to avoid exposure.

properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-6-3-5(1-2-7(6)11)13-4-8(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZHBLKETNAFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586217
Record name (3-Chloro-4-fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-fluorophenoxy)acetyl chloride

CAS RN

826990-47-0
Record name (3-Chloro-4-fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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